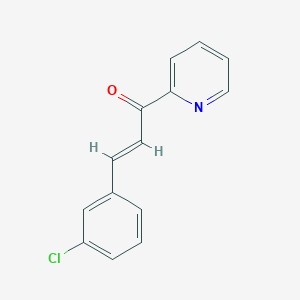

(E)-3-(3-Chlorophenyl)-1-(pyridin-2-yl)prop-2-en-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-3-(3-Chlorophenyl)-1-(pyridin-2-yl)prop-2-en-1-one, also known as Clomazone, is a herbicide that is widely used in agriculture to control weeds. Clomazone belongs to the chemical family of chloroacetanilides and is known to be an effective pre-emergent herbicide. Clomazone has a unique mode of action that makes it a valuable tool in weed management.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anticancer Applications

(E)-3-(3-Chlorophenyl)-1-(pyridin-2-yl)prop-2-en-1-one and its derivatives exhibit significant antimicrobial and anticancer activities. The compound's ligation behavior with Pd(II) ions leads to the formation of complexes with potential therapeutic applications. These complexes have been shown to possess antimicrobial, antioxidant, and anticancer properties, providing a promising avenue for future drug development (Gaber, Awad, & Atlam, 2018).

Nonlinear Optical (NLO) Properties

This compound has been extensively studied for its nonlinear optical properties. Research indicates that derivatives of (E)-3-(3-Chlorophenyl)-1-(pyridin-2-yl)prop-2-en-1-one demonstrate potential for application in organic nonlinear optical materials. These studies involve quantum chemical calculations and experimental observations to assess the molecule's transparency in the visible range and its suitability for NLO applications (Tiwari & Singh, 2016); (Shkir et al., 2018).

Optoelectronic Device Fabrication

Further research on this compound has demonstrated its applicability in optoelectronic device fabrications. The substantial second and third harmonic generation values of the molecule, along with its high static and dynamic polarizability, make it a superior material for use in these technologies. The detailed analysis of its electronic properties, such as HOMO-LUMO gap and electrostatic potential maps, underscores its potential in this field (Shkir et al., 2018).

Molecular Docking and Antimicrobial Activities

Studies involving molecular docking and analysis of antimicrobial activities of (E)-3-(3-Chlorophenyl)-1-(pyridin-2-yl)prop-2-en-1-one derivatives have also been conducted. These investigations highlight the potential of these compounds in addressing microbial resistance to pharmaceutical drugs, showcasing their role in the development of new antibacterial and antifungal agents (Sivakumar et al., 2021).

Phosphorescent Color Switching

Research has also explored the unique phosphorescent properties of positional isomers of this compound. These isomers exhibit diverse phosphorescent colors and quantum yields, with the ability to undergo reversible phosphorescent color switching in response to acid-base vapor stimuli. This property provides a new approach to developing dynamic functional materials for various applications (Li & Yong, 2019).

Eigenschaften

IUPAC Name |

(E)-3-(3-chlorophenyl)-1-pyridin-2-ylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO/c15-12-5-3-4-11(10-12)7-8-14(17)13-6-1-2-9-16-13/h1-10H/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYYAYBSDFNHBDZ-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C=CC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)C(=O)/C=C/C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(3-Chlorophenyl)-1-(pyridin-2-yl)prop-2-en-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-imino-1-(3-methoxypropyl)-10-methyl-N-(2-morpholinoethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2450877.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide](/img/structure/B2450879.png)

![2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2450891.png)

![7-[1,1'-Biphenyl]-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl 3,4,4-trifluoro-3-butenyl sulfide](/img/structure/B2450896.png)